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molecular formula C8H4Br2S2 B032780 3,3'-Dibromo-2,2'-bithiophene CAS No. 51751-44-1

3,3'-Dibromo-2,2'-bithiophene

Cat. No. B032780
M. Wt: 324.1 g/mol
InChI Key: KBRZCEVRNLKHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06361717B1

Procedure details

A mixture of 3,3′,5,5′-tetrabromo-2,2′-bithiophene (25 g, 52.3 mmol), ethanol (50 ml), water (50 ml) and glacial acetic acid (100 ml) was heated to reflux. Then the heating oil bath was removed, and zinc powder (13.1 g, 200 mmol) was added in portions at such a rate that the mixture continued to reflux. After the addition was complete, heating was continued, the mixture was refluxed for another 5 h and cooled down to room temperature. The unreacted zinc powder was filtered off and the filtrate was collected, diluted with diethyl ether and then washed twice with water. The ether solution was dried with anhydrous MgSO4 and the solvent was evaporated under reduced pressure. The crude product was recrystallized from hexane to afford a greenish crystal in the yield of 91% (15.3 g). 1H-NMR (CDCl3, ppm): δ7.40 (d, 2H, J=5 Hz), 7.11 (d, 2H, J=5 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]1[S:9][C:10](Br)=[CH:11][C:12]=1[Br:13].C(O)C.O>[Zn].C(O)(=O)C>[Br:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
Then the heating oil bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The unreacted zinc powder was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to afford a greenish crystal in the yield of 91% (15.3 g)

Outcomes

Product
Name
Type
Smiles
BrC1=C(SC=C1)C=1SC=CC1Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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